molecular formula C12H18N2O B13299489 4-[(3-Methylbutyl)amino]benzamide

4-[(3-Methylbutyl)amino]benzamide

Cat. No.: B13299489
M. Wt: 206.28 g/mol
InChI Key: TZWNKIKNHRPOKJ-UHFFFAOYSA-N
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Description

4-[(3-Methylbutyl)amino]benzamide is an organic compound with the molecular formula C12H18N2O It is a benzamide derivative, characterized by the presence of a benzene ring attached to an amide group and a 3-methylbutylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutyl)amino]benzamide typically involves the acylation of 4-aminobenzamide with 3-methylbutylamine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves continuous flow processes. For instance, a microreactor system can be used to synthesize N-(3-Amino-4-methylphenyl)benzamide by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This method allows for precise control of reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

4-[(3-Methylbutyl)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Methylbutyl)amino]benzamide is unique due to its specific substituent groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with biological targets or materials with unique characteristics.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(3-methylbutylamino)benzamide

InChI

InChI=1S/C12H18N2O/c1-9(2)7-8-14-11-5-3-10(4-6-11)12(13)15/h3-6,9,14H,7-8H2,1-2H3,(H2,13,15)

InChI Key

TZWNKIKNHRPOKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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